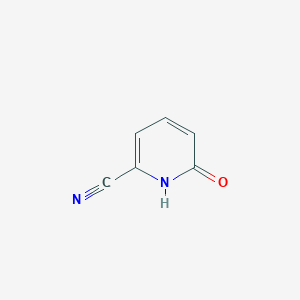

2-Cyano-6-hydroxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-5-2-1-3-6(9)8-5/h1-3H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXSOXBXXNEYNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89324-17-4, 95907-04-3 | |

| Record name | 1,6-Dihydro-6-oxo-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89324-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95907-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-oxo-1,6-dihydropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Cyano-6-hydroxypyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract: This guide provides an in-depth analysis of 2-Cyano-6-hydroxypyridine, a pivotal heterocyclic building block in synthetic and medicinal chemistry. We will explore its fundamental chemical identifiers, physicochemical properties, and key synthetic routes. The document emphasizes the compound's dual reactivity, stemming from its strategically positioned cyano and hydroxyl functional groups, which makes it a versatile intermediate for constructing complex molecular architectures. Furthermore, we delve into its applications, particularly its role as a scaffold in the development of novel therapeutic agents. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted pyridine derivative. It exists in tautomeric equilibrium with its corresponding pyridone form, 6-oxo-1,6-dihydropyridine-2-carbonitrile. For clarity in nomenclature and database searching, understanding its various identifiers is crucial.

Key Identifiers

The primary identifiers for this compound are summarized below, providing a standardized basis for its reference in research and procurement.

| Identifier | Value | Source |

| CAS Number | 89324-17-4 | [1][2] |

| Molecular Formula | C₆H₄N₂O | [1] |

| Molecular Weight | 120.11 g/mol | [1] |

| Synonyms | 6-Hydroxypicolinonitrile, 6-Hydroxy-2-pyridinecarbonitrile | N/A |

| InChI | InChI=1S/C6H4N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9) | [3] |

| InChIKey | DYUMBFTYRJMAFK-UHFFFAOYSA-N | [3] |

| SMILES | N#Cc1cccc(O)n1 | N/A |

Physicochemical Characteristics

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. This compound is typically a solid at room temperature.[1]

| Property | Value | Source |

| Appearance | Light brown solid | [1] |

| Boiling Point | 352°C | [1] |

| Density | 1.27 g/cm³ | [1] |

| Flash Point | 167°C | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis and Chemical Reactivity

The utility of this compound in multi-step synthesis is predicated on both its efficient preparation and its predictable, versatile reactivity.

Synthetic Pathways

The synthesis of cyanopyridines can be achieved through various methods, including the direct cyanation of pyridine rings or the construction of the ring from acyclic precursors.[4] A common conceptual approach involves the reaction of a suitable precursor, such as a substituted uracil, with a source of the cyano group, like cyanoacetamide, under basic conditions.[5]

Caption: Conceptual workflow for the synthesis of this compound.

This process is advantageous as it often utilizes readily available starting materials. The initial product is typically the sodium salt of the target molecule, which can then be neutralized in an acidic workup to yield the final this compound.[5]

Core Reactivity

The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups. This allows for selective transformations, enabling the design of complex and divergent synthetic routes.[6]

-

Hydroxyl Group (-OH): This group can readily undergo O-alkylation or O-acylation reactions, allowing for the introduction of a wide variety of substituents.[6] This is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

-

Cyano Group (-C≡N): The nitrile is a versatile functional handle. It can be:

-

Hydrolyzed to a carboxylic acid or amide.

-

Reduced to a primary amine.

-

Converted into other nitrogen-containing heterocycles, such as tetrazoles.[6]

-

Caption: Dual reactivity map of this compound.

Applications in Medicinal Chemistry and Drug Discovery

Heterocyclic compounds, particularly pyridines and pyridones, are foundational scaffolds in modern pharmaceuticals.[7] The this compound motif is a valuable starting point for generating libraries of compounds for biological screening.

The strategic placement of a hydrogen bond donor/acceptor (the hydroxyl/pyridone) and a versatile chemical handle (the cyano group) makes it an attractive core for targeting a range of biological systems. For instance, cyanopyridine derivatives are crucial intermediates in synthesizing compounds with potential antimicrobial and anticancer activities.[7][8] The pyridine scaffold itself is present in over 50 FDA-approved drugs.[7]

While specific drugs derived directly from this compound are not prominently documented in the initial search, its isomers and related structures are key to important therapeutic candidates. For example, derivatives of cyanopyridines have been explored as potent and selective androgen receptor (AR) antagonists for topical treatments.[9] Furthermore, hydroxypyridone structures are well-known for their metal-chelating properties, leading to their investigation as inhibitors for metalloenzymes, a critical target class in drug discovery.[10]

Illustrative Experimental Protocol: O-Alkylation

To illustrate the practical utility of this compound, the following section details a generalized, step-by-step protocol for a standard O-alkylation reaction. This procedure is foundational for diversifying the core structure for SAR studies.

Objective: To synthesize a 2-Cyano-6-alkoxypyridine derivative.

Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile.

-

Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate, K₂CO₃, 1.5 eq) to the mixture. Stir for 15-30 minutes at room temperature to facilitate the deprotonation of the hydroxyl group, forming the corresponding alkoxide. Causality: The base is crucial for activating the hydroxyl group, making it a more potent nucleophile to attack the alkyl halide.

-

Alkylating Agent Addition: Slowly add the desired alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide, 1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60°C) until completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Self-Validation: Comparing the reaction mixture spot on TLC to the starting material spot indicates conversion. The disappearance of the starting material signifies reaction completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 2-Cyano-6-alkoxypyridine.

Safety and Handling

Proper handling of all chemicals is paramount for laboratory safety. While a specific, detailed safety data sheet for this compound was not found, data from closely related cyanohydroxypyridine isomers provides essential guidance.

-

Hazard Classification: Isomers are often classified as harmful if swallowed, and may cause skin and serious eye irritation.[11]

-

Precautionary Measures:

-

First Aid:

-

Ingestion: If swallowed, call a POISON CENTER or doctor immediately.[13] Rinse mouth.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]

-

Skin Contact: Wash with plenty of soap and water.[14]

-

-

Handling and Storage:

Conclusion

This compound is a high-value chemical intermediate whose importance is derived from its structural simplicity and functional group versatility. Its accessible synthesis and the orthogonal reactivity of the cyano and hydroxyl moieties provide a robust platform for the creation of diverse chemical libraries. For researchers in medicinal chemistry and drug discovery, this compound represents a strategic starting point for developing novel therapeutics targeting a wide array of biological pathways. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the advancement of chemical and pharmaceutical sciences.

References

- 1. This compound CAS#: 89324-17-4 [m.chemicalbook.com]

- 2. This compound | 89324-17-4 [amp.chemicalbook.com]

- 3. 3-Cyano-2-pyridone | C6H4N2O | CID 577543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. CN108341771B - A kind of preparation method of 3-cyano-2,6-dihydroxypyridine sodium hydrate - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of (2 S)- N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide as a Highly Potent and Selective Topical Androgen Receptor Antagonist for Androgenetic Alopecia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Hydroxyisonicotinonitrile | C6H4N2O | CID 2761051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. fishersci.com [fishersci.com]

Synthesis of 2-Cyano-6-hydroxypyridine and its Precursors: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-cyano-6-hydroxypyridine, a pivotal building block in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the core synthetic strategies, including the underlying reaction mechanisms, experimental protocols, and the rationale behind procedural choices. Key synthetic routes, such as cyclocondensation reactions, are discussed in-depth, with a focus on optimizing reaction conditions and maximizing yields. This guide aims to serve as a practical resource for the laboratory synthesis of this important heterocyclic compound and its precursors.

Introduction: The Significance of this compound in Drug Discovery

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Among the myriad of substituted pyridines, this compound (also known as 6-hydroxy-2-pyridinecarbonitrile) and its corresponding tautomer, 3-cyano-2-pyridone, have emerged as particularly valuable precursors in drug discovery and development.[3] Their utility stems from the versatile reactivity of the cyano and hydroxyl/pyridone functionalities, which allows for a diverse range of chemical transformations and the construction of complex molecular architectures. For instance, 3-cyano-6-hydroxy-4-methyl-2-pyridone is a key starting material for the synthesis of the anti-HIV agent Nevirapine.[3] Furthermore, derivatives of 2-pyridone have shown potential as inhibitors of enzymes like uridine phosphorylase, enhancing the efficacy of antineoplastic agents.[3]

This guide provides an in-depth exploration of the primary synthetic routes to this compound and its precursors, with a focus on practical laboratory applications. We will delve into the mechanistic underpinnings of these reactions and provide detailed, actionable protocols.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of the this compound core primarily relies on cyclocondensation reactions, which involve the formation of the pyridine ring from acyclic precursors.[4][5] These methods are often efficient and allow for the introduction of various substituents onto the pyridine ring.

Cyclocondensation of 1,3-Dicarbonyl Compounds with Cyanoacetamide (Guareschi-Thorpe Reaction)

A cornerstone in the synthesis of 2-pyridones is the Guareschi-Thorpe condensation, which involves the reaction of a 1,3-diketone with cyanoacetamide.[6] This multicomponent reaction provides a direct and efficient route to highly functionalized 2-pyridones.[7]

Mechanism: The reaction is typically base-catalyzed. The base deprotonates the active methylene group of cyanoacetamide, which then acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to form the stable 2-pyridone ring.

References

- 1. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Route to Highly Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. idk.org.rs [idk.org.rs]

- 4. youtube.com [youtube.com]

- 5. baranlab.org [baranlab.org]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Molecular Structure and Tautomerism of 2-Cyano-6-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive exploration of 2-cyano-6-hydroxypyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, the nuanced equilibrium of its tautomeric forms, and the spectroscopic techniques used for their characterization. Furthermore, this guide will present a detailed synthesis protocol and discuss the compound's promising applications as a scaffold in drug discovery, supported by an analysis of the biological activities of related cyanopyridone derivatives.

Introduction

This compound is a versatile heterocyclic compound that has garnered attention in the field of drug development due to its unique structural features and synthetic accessibility. As a substituted pyridine, it serves as a valuable scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications.[1] The presence of both a cyano and a hydroxyl group on the pyridine ring imparts a rich chemical reactivity, allowing for diverse functionalization. A key aspect of the chemistry of this compound is its existence as a mixture of tautomers, a phenomenon that significantly influences its physical, chemical, and biological properties. Understanding and controlling this tautomeric equilibrium is paramount for its effective utilization in medicinal chemistry.

The Tautomeric Equilibrium of this compound

This compound exists in a dynamic equilibrium between two primary tautomeric forms: the This compound (enol form) and the 6-oxo-1,6-dihydropyridine-2-carbonitrile (keto or pyridone form). This lactam-lactim tautomerism is a common feature of 2-hydroxypyridines.

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. In non-polar solvents, the less polar hydroxypyridine form is generally favored. Conversely, polar solvents, especially those capable of hydrogen bonding, tend to stabilize the more polar pyridone tautomer.[2] This solvent-dependent equilibrium is a critical consideration in both the synthesis and biological evaluation of derivatives of this compound.

Caption: Tautomeric equilibrium of this compound.

Molecular Structure and Spectroscopic Characterization

The differentiation and characterization of the two tautomers of this compound are primarily achieved through spectroscopic methods. Each tautomer possesses a unique spectral signature that allows for its identification and quantification in a given sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the predominant tautomeric form in solution.

-

¹H NMR: In the hydroxypyridine form, a characteristic signal for the hydroxyl proton (-OH) would be observed, typically as a broad singlet. The aromatic protons on the pyridine ring would exhibit chemical shifts and coupling constants consistent with an aromatic system. For the pyridone form, the N-H proton signal would be present, often as a broad singlet at a downfield chemical shift. The ring protons would show shifts indicative of a diene-like system rather than a fully aromatic ring.

-

¹³C NMR: The carbonyl carbon (C=O) of the pyridone tautomer is a key diagnostic signal, typically appearing in the range of 160-180 ppm. This signal is absent in the hydroxypyridine form. Conversely, the carbon attached to the hydroxyl group (C-OH) in the enol form will have a distinct chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Tautomers of this compound

| Atom | Hydroxypyridine Form (Predicted) | Pyridone Form (Predicted) |

| H3 | ~6.8 - 7.2 | ~6.2 - 6.6 |

| H4 | ~7.6 - 8.0 | ~7.0 - 7.4 |

| H5 | ~6.5 - 6.9 | ~6.0 - 6.4 |

| OH/NH | Broad singlet | Broad singlet |

| C2 | ~150 - 160 | ~110 - 120 (C-CN) |

| C3 | ~110 - 120 | ~100 - 110 |

| C4 | ~135 - 145 | ~130 - 140 |

| C5 | ~105 - 115 | ~95 - 105 |

| C6 | ~160 - 170 | ~160 - 170 (C=O) |

| CN | ~115 - 120 | ~115 - 120 |

Note: These are predicted values based on related structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in each tautomer.

-

Hydroxypyridine Form: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration is expected. The C≡N stretch will appear around 2220-2240 cm⁻¹.

-

Pyridone Form: A strong, sharp absorption band for the C=O stretching vibration will be present, typically in the range of 1650-1690 cm⁻¹. A broad N-H stretching band will also be observed around 3000-3400 cm⁻¹. The C≡N stretch remains in a similar region as the enol form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium as the two forms have different chromophores and thus different absorption maxima (λ_max). The pyridone form, with its extended conjugation, generally absorbs at a longer wavelength compared to the hydroxypyridine form. This difference allows for the quantitative determination of the tautomeric ratio in various solvents.

Synthesis of this compound

While several methods exist for the synthesis of substituted pyridones, a common and effective approach for preparing this compound involves the condensation of a suitable dicarbonyl compound with cyanoacetamide. A plausible and adaptable protocol is outlined below, based on the synthesis of structurally similar compounds.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 4,4-diethoxy-2-butenoate (or a similar protected β-aldehydo-α,β-unsaturated ester)

-

Cyanoacetamide

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

-

Addition of Reactants: To this solution, add cyanoacetamide and stir until it is completely dissolved. Then, add ethyl 4,4-diethoxy-2-butenoate dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Hydrolysis and Cyclization: Dissolve the residue in water and acidify with hydrochloric acid to induce hydrolysis of the acetal and promote cyclization.

-

Isolation: The product, this compound, will precipitate out of the acidic solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The unique properties of the 2-pyridone motif, including its ability to act as both a hydrogen bond donor and acceptor, make it an attractive component for designing molecules that can effectively interact with biological targets.

Derivatives of this compound have shown a wide range of biological activities, including:

-

Anticancer Activity: Many cyanopyridone derivatives have been synthesized and evaluated for their anticancer properties.[4] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as kinases. For instance, 3-cyano-2,6-dihydroxypyridine has been identified as a potent inhibitor of dihydrouracil dehydrogenase, an enzyme involved in the degradation of the chemotherapeutic agent 5-fluorouracil, suggesting its potential use as a modulator in cancer therapy.[5]

-

Antimicrobial and Antiviral Activity: The cyanopyridone core is also found in compounds with antimicrobial and antiviral properties. The ability to readily modify the scaffold allows for the optimization of activity against various pathogens.

-

Enzyme Inhibition: The structural features of this compound make it a suitable starting point for the design of various enzyme inhibitors. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the pyridone ring can participate in various non-covalent interactions within an enzyme's active site.

The synthetic tractability of this compound, coupled with the diverse biological activities of its derivatives, positions it as a highly valuable building block in the quest for novel therapeutics.

Conclusion

This compound is a fascinating molecule with a rich chemical landscape dominated by its tautomeric equilibrium. A thorough understanding of its structural properties and the factors influencing the tautomeric balance is essential for its successful application in synthetic and medicinal chemistry. The spectroscopic techniques detailed in this guide provide the necessary tools for the characterization of its tautomers. The synthetic protocol outlined offers a reliable method for its preparation, opening the door to the exploration of its potential in drug discovery. The proven biological activities of the cyanopyridone scaffold underscore the importance of this compound as a key intermediate for the development of the next generation of therapeutic agents.

References

- 1. One moment, please... [iipseries.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. CN108341771B - A kind of preparation method of 3-cyano-2,6-dihydroxypyridine sodium hydrate - Google Patents [patents.google.com]

- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Cyano-2,6-dihydroxypyridine (CNDP), a new potent inhibitor of dihydrouracil dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Spectroscopic Signature of a Versatile Heterocycle: A Technical Guide to 2-Cyano-6-hydroxypyridine

This technical guide provides an in-depth analysis of the spectroscopic data for 2-cyano-6-hydroxypyridine, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on not just presenting the data, but on interpreting it within the context of the molecule's unique structural features, particularly its tautomeric equilibrium.

The Dynamic Structure: Tautomerism in this compound

A critical aspect of understanding the spectroscopic properties of this compound is its existence as a mixture of two tautomers in solution: the 6-hydroxypyridine form and the 2-pyridone form. This equilibrium is influenced by factors such as solvent polarity, pH, and temperature. This dynamic state has a profound impact on the observed spectroscopic data, as the signals represent a weighted average of the two forms or, in some cases, show distinct signals for each tautomer if the rate of interconversion is slow on the NMR timescale.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the precise structural details of this compound. By analyzing the chemical shifts, coupling constants, and integration of the proton (¹H) and carbon-¹³ (¹³C) signals, we can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to display distinct signals for the aromatic protons on the pyridine ring and the hydroxyl or N-H proton, depending on the predominant tautomeric form.

Expected ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-3 | 7.0 - 7.5 | Doublet of doublets | J3,4 ≈ 7-9 Hz, J3,5 ≈ 1-2 Hz | The precise shift is influenced by the tautomeric equilibrium. |

| H-4 | 7.6 - 8.0 | Triplet or Doublet of doublets | J4,3 ≈ 7-9 Hz, J4,5 ≈ 7-9 Hz | Expected to be the most deshielded of the ring protons. |

| H-5 | 6.5 - 7.0 | Doublet of doublets | J5,4 ≈ 7-9 Hz, J5,3 ≈ 1-2 Hz | Shielded relative to H-4 due to the influence of the adjacent oxygen/nitrogen. |

| OH/NH | 10.0 - 13.0 | Broad singlet | - | The chemical shift is highly dependent on solvent and concentration; subject to exchange with D₂O. |

Causality in Experimental Choices: The choice of a deuterated solvent is critical. In aprotic solvents like DMSO-d₆, the hydroxyl/NH proton is more likely to be observed as a distinct, broad peak. In protic solvents like D₂O, this proton will exchange with deuterium, leading to the disappearance of its signal, a useful technique for its identification. High-field NMR (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolve the coupling patterns of the aromatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The presence of the electron-withdrawing cyano group and the electron-donating hydroxyl/pyridone oxygen significantly influences the chemical shifts.

Expected ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 160 - 165 | Highly deshielded due to the attachment of the electronegative nitrogen and the influence of the cyano group. In the pyridone tautomer, this carbon is part of a carbonyl group and will be even further downfield. |

| C-3 | 115 - 120 | Influenced by the adjacent cyano group. |

| C-4 | 135 - 140 | Aromatic carbon with a typical chemical shift. |

| C-5 | 110 - 115 | Shielded due to the effect of the adjacent oxygen/nitrogen. |

| C-6 | 160 - 165 | Significantly deshielded due to the attached oxygen atom. |

| CN | 115 - 120 | Characteristic chemical shift for a nitrile carbon. |

Self-Validating Protocols: To confirm the assignments, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. An HSQC spectrum correlates each proton signal with its directly attached carbon, providing unambiguous C-H assignments. An HMBC spectrum reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which helps to piece together the molecular fragments and confirm the overall connectivity, including the position of the cyano group.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The vibrational frequencies of the bonds provide a characteristic fingerprint of the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (hydroxypyridine form) | 3200 - 3600 | Broad | The broadness is due to hydrogen bonding. |

| N-H stretch (pyridone form) | 3100 - 3500 | Medium, broad | Also involved in hydrogen bonding. |

| C≡N stretch | 2220 - 2240 | Sharp, medium | A very characteristic and easily identifiable peak for the nitrile group. |

| C=O stretch (pyridone form) | 1640 - 1680 | Strong | A strong absorption indicating the presence of the pyridone tautomer. |

| C=C and C=N stretches | 1400 - 1600 | Medium to strong | Aromatic ring vibrations. |

Field-Proven Insights: The IR spectrum can provide valuable clues about the dominant tautomer in the solid state (when using a KBr pellet or Nujol mull). A strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the cyano group. The presence and relative intensity of the O-H/N-H and C=O stretching bands can be used to qualitatively assess the tautomeric equilibrium. For instance, a prominent C=O stretch suggests a significant population of the pyridone form.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of this compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Ion | Notes |

| 120 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of C₆H₄N₂O. |

| 92 | [M - CO]⁺ | A common fragmentation pathway for pyridones is the loss of a neutral carbon monoxide molecule. |

| 65 | [C₄H₃N]⁺ | Further fragmentation of the pyridine ring. |

Trustworthiness in Protocol: High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of the molecular ion and its fragments. This technique provides highly accurate mass measurements, allowing for the differentiation between ions with the same nominal mass but different elemental formulas, thus confirming the molecular formula of the analyte.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is most effective when all spectroscopic data are considered in an integrated manner. The following workflow illustrates this synergistic approach.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic characterization of this compound reveals a molecule with a dynamic and interesting structure. A comprehensive analysis, integrating data from NMR, IR, and MS, is essential for its unambiguous identification and for understanding its chemical behavior. The tautomeric equilibrium between the hydroxypyridine and pyridone forms is a key feature that influences all of its spectroscopic properties. This guide provides a foundational understanding for researchers working with this versatile and important heterocyclic compound.

The Emerging Therapeutic Potential of Cyanohydroxypyridines: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast landscape of pyridine derivatives, cyanohydroxypyridines have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of cyanohydroxypyridines, delving into their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. We will dissect the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present key data to inform future drug discovery and development efforts.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Cyanohydroxypyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and migration.

Modulation of Apoptosis and Cell Cycle Arrest

A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Several novel 3-cyanopyridine derivatives have been shown to be potent inducers of apoptosis.[1] These compounds can trigger both early and late-stage apoptotic events, leading to a significant reduction in viable cancer cells.[1]

Furthermore, these derivatives can induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from progressing through division.[1] This disruption of the cell cycle, coupled with the induction of apoptosis, provides a powerful two-pronged approach to inhibiting tumor growth.

Mechanism of Action: Survivin Modulation

One of the key mechanisms underlying the pro-apoptotic activity of certain 3-cyanopyridines is the downregulation of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Survivin is overexpressed in many cancers and is associated with resistance to chemotherapy and poor prognosis.[1] These compounds have been shown to reduce survivin expression through proteasome-dependent degradation, thereby sensitizing cancer cells to apoptosis.[1] Additionally, they can decrease the expression of other IAP family proteins like Livin, XIAP, and C-IAP1 in a concentration-dependent manner.[1]

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[4][5][6]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A-549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the cyanohydroxypyridine derivatives for 24, 48, or 72 hours.[8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or cisplatin).[5][9]

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[6]

Table 1: Cytotoxic Activity of Selected Cyanopyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5e | PC-3 (Prostate) | Data not specified, but noted as more potent than 5-FU | [1] |

| Compound 5e | MDA-MB-231 (Breast) | Data not specified, but noted as more potent than 5-FU | [1] |

| Compound 5e | HepG2 (Liver) | Data not specified, but noted as more potent than 5-FU | [1] |

| 2-amino-3-cyanopyridine 3n | HCT-116 (Colorectal) | Low micromolar range | [2] |

| Compound 11a | A-549 (Lung) | 9.24 µg/mL | [9] |

| Compound 16a | HepG-2 (Liver) | 6.45 µg/mL | [9] |

| Compound 7h | MCF-7 (Breast) | Potent activity | [10] |

| Compound 8f | MCF-7 (Breast) | Potent activity | [10] |

| Compound 5a | MCF-7 (Breast) | 1.77 | [11] |

| Compound 5e | MCF-7 (Breast) | 1.39 | [11] |

| Compound 6b | HepG2 (Liver) | 2.68 | [11] |

Inhibition of Key Signaling Pathways

Beyond apoptosis induction, cyanohydroxypyridines can interfere with crucial signaling pathways that drive cancer progression.

Mechanism of Action: STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a promising therapeutic target in multiple cancers, including colorectal cancer.[2] Certain 2-amino-3-cyanopyridine derivatives have been found to inhibit the phosphorylation of STAT3 in a dose- and time-dependent manner.[2] This inhibition, in turn, suppresses the expression of downstream targets like MCL-1 and Survivin, leading to reduced cancer cell migration and colony formation.[2]

Diagram: STAT3 Signaling Pathway Inhibition

Caption: Inhibition of the STAT3 signaling pathway by cyanohydroxypyridine derivatives.

Experimental Protocol: Western Blot Analysis for Phospho-STAT3

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps to assess the phosphorylation status of STAT3.

Step-by-Step Methodology:

-

Cell Lysis: Treat cancer cells with the cyanohydroxypyridine derivative for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 to total STAT3.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Cyanohydroxypyridine derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[12][13][14][15]

Antibacterial and Antifungal Effects

Various synthesized 2-amino-3-cyanopyridine derivatives have been tested for their antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[13][14] Some of these compounds have shown substantial antimicrobial effects.[13] Additionally, certain pyridine derivatives have exhibited good antifungal activity against strains like Candida albicans.[14]

Mechanism of Action: DNA Gyrase Inhibition

One potential mechanism for the antibacterial action of some cyanopyridine derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[16] By inhibiting this enzyme, these compounds can disrupt bacterial cell division and lead to cell death. Some 3-cyanopyridine derivatives have shown potent inhibitory activity against DNA gyrase A.[16]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a series of twofold dilutions of the cyanohydroxypyridine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL for bacteria).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of numerous diseases. Derivatives of 3-hydroxypyridine-4-one have shown significant anti-inflammatory properties in various in vivo models.[18][19]

Reduction of Edema and Inflammation

In preclinical models such as carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice, these compounds have demonstrated a significant reduction in inflammation.[18][19]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of these pyridine derivatives are thought to be linked to their ability to modulate key inflammatory pathways.

NF-κB Signaling Pathway Inhibition: The transcription factor NF-κB (nuclear factor κ-light-chain-enhancer of activated B cells) is a central mediator of inflammation.[20] Dysregulated NF-κB signaling is implicated in a variety of inflammatory disorders.[20] While direct evidence for cyanohydroxypyridines is still emerging, the broader class of pyridine-containing compounds has been shown to inhibit NF-κB activation.[21][22] This inhibition can occur at various points in the signaling cascade, preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[20]

Diagram: NF-κB Signaling Pathway and Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by cyanohydroxypyridine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.[23][24]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the cyanohydroxypyridine derivatives intraperitoneally or orally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[18][19]

-

Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Enzyme Inhibitory Activity: A Promising Avenue for Therapeutic Intervention

The ability of cyanohydroxypyridines to inhibit specific enzymes is a key aspect of their therapeutic potential.[12] Enzyme inhibition can lead to the modulation of various pathological processes.[25][26][27]

Diverse Enzyme Targets

Cyanopyridine derivatives have been investigated for their inhibitory activity against a range of enzymes, including kinases and carbonic anhydrases.[12][28]

Mechanism of Action: Competitive and Non-competitive Inhibition

Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition.[25] Competitive inhibitors often resemble the structure of the enzyme's natural substrate and bind to the active site, preventing the substrate from binding.[29] The specific mechanism of inhibition by cyanohydroxypyridines will depend on the particular enzyme and the structure of the derivative.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of cyanohydroxypyridine derivatives against a specific enzyme.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the purified enzyme, its substrate, and the cyanohydroxypyridine inhibitor in a suitable buffer.

-

Assay Reaction: In a microplate, combine the enzyme and the inhibitor at various concentrations and pre-incubate for a specific period.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Conclusion and Future Directions

Cyanohydroxypyridines represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects, underscore their significant potential in addressing a wide range of diseases. The ability to modulate key cellular pathways such as apoptosis, STAT3 signaling, and NF-κB signaling provides a strong rationale for their further investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of cyanohydroxypyridine derivatives for specific biological targets.

-

In Vivo Efficacy and Safety Profiling: To evaluate the therapeutic potential and toxicological profiles of lead compounds in relevant animal models.

-

Elucidation of Novel Mechanisms of Action: To uncover new cellular targets and pathways modulated by this class of compounds.

The continued exploration of cyanohydroxypyridines holds great promise for the discovery of novel and effective drugs to combat some of the most challenging diseases of our time.

References

- 1. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. kosheeka.com [kosheeka.com]

- 8. In Vitro Toxicological Assessment of Cylindrospermopsin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 18. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]

- 22. selleckchem.com [selleckchem.com]

- 23. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]

- 24. biointerfaceresearch.com [biointerfaceresearch.com]

- 25. m.youtube.com [m.youtube.com]

- 26. m.youtube.com [m.youtube.com]

- 27. longdom.org [longdom.org]

- 28. Inhibitors of CA IX Enzyme Based on Polyhedral Boron Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Discovery and History of 2-Cyano-6-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2-Cyano-6-hydroxypyridine, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. The guide delves into the foundational synthetic methodologies, explores the compound's physicochemical properties and tautomeric nature, and discusses its evolution as a key building block in the development of novel therapeutics. Detailed experimental protocols, spectroscopic data, and a historical timeline of its scientific journey are presented to offer a complete resource for researchers and professionals in the field.

Introduction: The Emergence of a Versatile Pyridine Scaffold

The pyridine ring, a foundational aromatic heterocycle, has long been a privileged scaffold in the realm of medicinal chemistry, owing to its ability to participate in hydrogen bonding and other crucial molecular interactions.[1][2] The strategic functionalization of this core structure has led to the development of a vast array of therapeutic agents. Among the myriad of substituted pyridines, this compound (CAS 89324-17-4) has emerged as a particularly valuable building block.[3] Its unique arrangement of a cyano group and a hydroxyl group on the pyridine nucleus imparts a rich chemical reactivity, making it a versatile precursor for the synthesis of more complex molecular architectures.[4] This guide aims to provide an in-depth exploration of the discovery and history of this important molecule, tracing its journey from its first reported synthesis to its current applications in modern drug discovery.

The Genesis of this compound: A Historical Perspective

The precise first synthesis of this compound is not definitively documented in a single, seminal publication. However, its discovery can be situated within the broader historical context of research into cyanopyridines and hydroxypyridines. Early investigations into the synthesis of functionalized pyridones in the mid-20th century laid the groundwork for the eventual preparation of this compound.

A pivotal moment in the history of this molecule appears to be the work of A. S. Dumkas and N. V. Soldatova, published in 1969 in the journal Khimiya Geterotsiklicheskikh Soedinenii (Chemistry of Heterocyclic Compounds). While the full text of this specific article is not widely available in digital archives, its citation in subsequent literature suggests it as a key early report on the synthesis of related structures. The synthesis of related 4-methyl-3-cyano-6-hydroxy-2-pyridone was described in a 1994 publication, indicating that the synthesis of such cyanopyridone structures was an active area of research.

The compound exists in a tautomeric equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form, with the pyridone form generally being more stable, particularly in the solid state and in polar solvents.[5][6][7][8][9][10] This tautomerism is a critical aspect of its chemical behavior and reactivity.

Foundational Synthetic Methodologies

The synthesis of this compound and its derivatives has evolved over time, with various methods being developed to improve yield, purity, and scalability. The fundamental approaches often involve the construction of the pyridine ring from acyclic precursors or the modification of pre-existing pyridine scaffolds.

Ring Formation from Acyclic Precursors

One of the classical and most straightforward methods for the synthesis of the 2-pyridone ring system involves the condensation of a β-ketoester or a related dicarbonyl compound with a cyanoacetamide derivative. This approach, a variation of the Guareschi-Thorpe condensation, provides a direct route to highly functionalized pyridones.

Caption: Synthesis via modification of a pyridine ring.

This approach offers flexibility in introducing various substituents onto the pyridine core.

Physicochemical Properties and Spectroscopic Data

The accurate characterization of this compound is crucial for its use in research and development. Below is a summary of its key physical properties and a compilation of typical spectroscopic data.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 89324-17-4 | [3] |

| Molecular Formula | C₆H₄N₂O | [3] |

| Molecular Weight | 120.11 g/mol | [3] |

| Appearance | Solid | [3] |

| Boiling Point | 352 °C | [11] |

| Density | 1.27 g/cm³ | [11] |

| Flash Point | 167 °C | [11] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of the pyridone tautomer would be expected to show distinct signals for the protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing cyano group and the electron-donating effect of the pyridone nitrogen. A broad singlet corresponding to the N-H proton would also be expected.

-

¹³C NMR: The carbon NMR spectrum would display signals for the six carbons of the pyridine ring, with the carbon of the cyano group appearing at a characteristic downfield shift and the carbonyl carbon of the pyridone form also being readily identifiable.

-

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for distinguishing between the hydroxy and pyridone tautomers. The pyridone form will exhibit a strong carbonyl (C=O) stretching vibration typically in the range of 1650-1690 cm⁻¹, as well as an N-H stretching band. The cyano group will show a sharp absorption band around 2220-2260 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (120.11 g/mol ). Fragmentation patterns would be consistent with the loss of CO, HCN, and other small fragments from the parent molecule.

Tautomerism: A Key Chemical Feature

As mentioned earlier, this compound exists as a mixture of two tautomeric forms: the aromatic 2-hydroxypyridine and the non-aromatic (but still conjugated) 2-pyridone. [5][6][7][8][9][10]

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. In general, the 2-pyridone tautomer is the major form in most conditions due to its greater thermodynamic stability, which is attributed to factors such as amide resonance and favorable intermolecular hydrogen bonding in the solid state. [5][6][7][8][9][10]This tautomeric behavior is a critical consideration in its reactivity and its interactions with biological targets.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl/amide group and an electrophilic cyano group, makes it a highly versatile synthon in medicinal chemistry. [1][2]The pyridone scaffold is a common feature in many biologically active compounds and approved drugs. [1][2] Key applications include:

-

Synthesis of Kinase Inhibitors: The 2-pyridone moiety can act as a hinge-binding motif in kinase inhibitors, forming crucial hydrogen bonds with the protein backbone. The cyano group can be further functionalized or can itself interact with the target protein.

-

Precursor for Fused Heterocyclic Systems: The reactivity of the cyano and hydroxyl/amide groups allows for their participation in cyclization reactions to form fused heterocyclic systems, which are often found in pharmacologically active molecules.

-

Scaffold for Library Synthesis: The ease of modification at multiple positions on the this compound core makes it an ideal starting point for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

-

Antimicrobial Agents: Pyridone derivatives have shown promise as antimicrobial agents, and this compound serves as a valuable precursor for the synthesis of novel antibacterial and antifungal compounds. [1]

Conclusion

From its likely first synthesis in the mid-20th century to its current status as a valuable building block in modern medicinal chemistry, this compound has had a significant, albeit not always prominently documented, history. Its unique structural features, particularly its tautomeric nature and the presence of two reactive functional groups, have cemented its importance in the synthesis of complex molecular architectures. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, offering a valuable resource for researchers and professionals who seek to harness the potential of this versatile heterocyclic compound in their scientific endeavors.

References

- 1. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 89324-17-4: 1,6-Dihydro-6-oxo-2-pyridinecarbonitrile [cymitquimica.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. chemtube3d.com [chemtube3d.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 11. This compound CAS#: 89324-17-4 [m.chemicalbook.com]

The Strategic Intermediate: A Technical Guide to 3-Cyano-6-hydroxypyridine in Modern Organic Synthesis

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic role of 3-cyano-6-hydroxypyridine as a pivotal intermediate in organic synthesis. Moving beyond a simple catalog of reactions, this document elucidates the causality behind its synthetic utility, grounded in its unique electronic and structural characteristics. We will explore its synthesis, delve into its reactivity, and provide detailed, field-proven protocols for its application in the construction of complex molecular architectures, particularly in the pharmaceutical landscape.

Introduction: The Versatility of a Substituted Pyridine

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the core of numerous active pharmaceutical ingredients (APIs).[1] Among the vast array of substituted pyridines, 3-cyano-6-hydroxypyridine (also known as 6-hydroxynicotinonitrile) has emerged as a particularly valuable and versatile building block. Its strategic placement of a cyano group and a hydroxyl group on the pyridine ring offers a dual-functionality that allows for a wide range of chemical transformations. This unique arrangement makes it an ideal precursor for the synthesis of polysubstituted pyridines, which are often challenging to prepare through other methods.

This guide will provide a holistic overview of 3-cyano-6-hydroxypyridine, from its synthesis to its application, with a focus on the practical insights required for its successful implementation in a laboratory and industrial setting.

Synthesis of 3-Cyano-6-hydroxypyridine

The preparation of 3-cyano-6-hydroxypyridine can be approached through both biotechnological and traditional chemical synthesis routes. The choice of method often depends on the desired scale, purity requirements, and available resources.

Microbial Hydroxylation: A Green and Selective Approach

A highly efficient and regioselective method for the synthesis of 3-cyano-6-hydroxypyridine involves the microbial hydroxylation of 3-cyanopyridine. This biotransformation approach offers significant advantages in terms of environmental impact and selectivity, often yielding the desired product with high purity.

A study by Ishihara et al. (1992) identified the bacterium Comamonas testosteroni (MCI 2848) as a potent catalyst for this transformation.[2] The resting cells of this microorganism are capable of hydroxylating 3-cyanopyridine at the 6-position with high fidelity.

Experimental Protocol: Microbial Synthesis of 3-Cyano-6-hydroxypyridine [2]

-

Cultivation of Microorganism: Comamonas testosteroni MCI 2848 is cultivated in a suitable medium to induce the necessary hydroxylating enzymes. The study found that the addition of nicotinic acid or pyridine-3-aldoxime to the culture medium enhances the hydroxylation activity.

-

Reaction Setup: The harvested and washed cells are suspended in a phosphate buffer (pH 7.0).

-

Substrate Addition: 3-Cyanopyridine is added to the cell suspension. The optimal reaction temperature is reported to be 28°C.

-

Reaction Progression: The reaction mixture is incubated with aeration. The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

-

Isolation and Purification: Upon completion of the reaction, the product, 3-cyano-6-hydroxypyridine, which may precipitate as white crystals, is isolated. The reaction mixture is first basified with NaOH to dissolve the product, and the cells are removed by centrifugation. The pH of the supernatant is then adjusted to 6.3 with HCl to precipitate the 3-cyano-6-hydroxypyridine. The precipitate is collected, washed with distilled water, and dried to yield the pure product.

This microbial process has been shown to achieve a conversion rate of up to 95% of 3-cyanopyridine into 3-cyano-6-hydroxypyridine.[2]

Chemical Synthesis Approaches

While microbial synthesis offers high selectivity, chemical synthesis routes are also employed, particularly for the generation of analogs and for process development in different contexts. One common strategy for the synthesis of substituted 2-pyridones is the Guareschi-Thorpe reaction, which involves the condensation of a β-ketoester with a cyanoacetamide in the presence of a base. While a direct synthesis of 3-cyano-6-hydroxypyridine via this method is not extensively detailed, the synthesis of its derivatives, such as 3-cyano-6-hydroxy-4-methyl-2-pyridone, has been reported through mechanochemical methods, providing insights into potential synthetic strategies.[3][4]

Physicochemical and Spectroscopic Data

Accurate characterization of 3-cyano-6-hydroxypyridine is crucial for its use in synthesis. The following data has been reported in the literature:

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂O | [5] |

| Molecular Weight | 120.11 g/mol | [5] |

| Melting Point | 256-258 °C | [5] |

| Appearance | White crystalline solid | [2] |

Spectroscopic Data: [2]

-

¹H-NMR (in DMSO-d₆, δ in ppm): 7.95 (d, 1H), 7.05 (dd, 1H), 6.35 (d, 1H)

-

¹³C-NMR (in DMSO-d₆, δ in ppm): 163.2, 143.5, 141.2, 118.0, 109.9, 106.5

-

IR (KBr, cm⁻¹): 3450, 2220, 1660, 1600, 1560

-

Mass Spectrum (m/z): 120 (M⁺)

The Role of 3-Cyano-6-hydroxypyridine in Organic Synthesis: A Mechanistic Perspective

The synthetic utility of 3-cyano-6-hydroxypyridine stems from the distinct reactivity of its two functional groups, which can be addressed selectively under different reaction conditions.

Figure 1: Key reaction pathways of 3-cyano-6-hydroxypyridine.

Reactions at the Hydroxyl Group

The hydroxyl group at the 6-position of the pyridine ring behaves as a typical nucleophile. It can readily undergo O-alkylation and O-acylation reactions. This allows for the introduction of a wide variety of substituents, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a target molecule. The choice of base and electrophile is critical for achieving high yields and avoiding competing N-alkylation.

Transformations of the Cyano Group

The cyano group is a versatile functional handle that can be transformed into several other important functionalities.[6]

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield an amide and then a carboxylic acid .[7] This transformation is fundamental in the synthesis of nicotinic acid derivatives.

-

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄).[7] This provides a route to aminomethylpyridines, which are common motifs in pharmaceuticals.

-

Nucleophilic Addition: The electrophilic carbon of the nitrile is susceptible to attack by organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine.[7]

This dual reactivity allows for the design of convergent synthetic strategies, where both functional groups are modified in a controlled manner to build molecular complexity efficiently.

Application in Pharmaceutical Synthesis: A Case Study

The true value of an intermediate is demonstrated through its successful application in the synthesis of complex, high-value molecules. 3-Cyano-6-hydroxypyridine and its derivatives are key intermediates in the synthesis of a variety of APIs. For instance, substituted 3-cyano-2-pyridones are precursors to compounds with potential anticancer activity.

Figure 2: General synthetic workflow for elaborating 3-cyano-6-hydroxypyridine.

Exemplary Protocol: Synthesis of a 6-Alkoxy-3-(aminomethyl)pyridine Scaffold

-

O-Alkylation: To a solution of 3-cyano-6-hydroxypyridine in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or NaH) at room temperature. Stir for 30 minutes, then add the desired alkyl halide (R-X). The reaction mixture is then heated to facilitate the reaction. After completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

Nitrile Reduction: The isolated 6-alkoxy-3-cyanopyridine is dissolved in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere. The solution is cooled to 0°C, and a solution of LiAlH₄ in the same solvent is added dropwise. The reaction is stirred at room temperature until the nitrile is fully consumed. The reaction is then carefully quenched by the sequential addition of water, aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the crude aminomethylpyridine.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 6-alkoxy-3-(aminomethyl)pyridine.

This resulting aminomethylpyridine can then be further functionalized, for example, through amide bond formation, to generate a diverse library of compounds for drug discovery.

Safety and Handling

-

Toxicity: Related cyanopyridines are harmful if swallowed and may cause skin and eye irritation.[8]

-

Handling: It is recommended to handle 3-cyano-6-hydroxypyridine in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly closed container in a cool, dry place.[9]

It is imperative to consult the specific MSDS provided by the supplier before handling this chemical and to perform a thorough risk assessment for any new experimental procedure.

Conclusion

3-Cyano-6-hydroxypyridine is a highly valuable and versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of selective transformations, making it an ideal building block for the construction of complex, polysubstituted pyridine derivatives. The availability of a highly selective microbial synthesis route further enhances its appeal as a "green" chemical intermediate. For researchers and professionals in drug development, a thorough understanding of the reactivity and handling of 3-cyano-6-hydroxypyridine is key to unlocking its full potential in the creation of novel and impactful molecules.

References

- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. idk.org.rs [idk.org.rs]

- 4. researchgate.net [researchgate.net]

- 5. 3-CYANO-6-HYDROXYPYRIDINE CAS#: 94805-52-4 [amp.chemicalbook.com]

- 6. Nitrile - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Cyano-6-hydroxypyridine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-6-hydroxypyridine, a substituted pyridine derivative, presents as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic cyano group, makes it a versatile building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon available data for the compound and its structural analogs to ensure a high level of safety in the laboratory.

Hazard Identification and Classification

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.